2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid
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Overview
Description
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H11O4Br It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by oxidation and subsequent reactions to introduce the acetic acid moiety. One common method includes:
Bromination: 3,4-Dimethoxybenzaldehyde is dissolved in acetic acid, and bromine is added to the solution. The reaction mixture is stirred until the formation of 2-bromo-3,4-dimethoxybenzaldehyde.
Oxidation: The brominated product is then oxidized using an appropriate oxidizing agent to form 2-(2-Bromo-3,4-dimethoxyphenyl)acetic acid.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are readily available, and the reaction steps are streamlined to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-3,4-dimethoxyphenyl)propanal: This compound has a similar structure but differs in the presence of an aldehyde group instead of the acetic acid moiety.
3,4-Dimethoxyphenylacetic acid: Lacks the bromine substitution, which significantly alters its chemical properties and reactivity.
Uniqueness
2-(2-Bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrO5 |
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Molecular Weight |
289.08 g/mol |
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H9BrO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
HHIIWKWRUKVZLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(=O)O)Br)OC |
Origin of Product |
United States |
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